N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide
Description
Properties
IUPAC Name |
N-acetyl-N-(5-bromo-3-iodopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIN2O2/c1-5(14)13(6(2)15)9-8(11)3-7(10)4-12-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBROMYLWRLPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=N1)Br)I)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Iodination of 3-amino-5-bromopyridine
-
- 3-amino-5-bromopyridine as the substrate.
- N-iodosuccinimide (NIS) as the iodinating agent.
- Acetic acid as the solvent medium.
- Reaction temperature and time optimized to favor selective iodination at the 3-position.
Reaction:
The amino group activates the pyridine ring toward electrophilic substitution. NIS provides an electrophilic iodine species that selectively substitutes at the 3-position, yielding 3-iodo-5-bromopyridin-2-amine.Outcome:
The reaction proceeds with high regioselectivity and good yield, avoiding over-iodination or side reactions.
Step 2: Acetylation of the Amino Group
-
- Acetyl chloride or acetic anhydride as acetylating agents.
- Base such as triethylamine to neutralize generated acid.
- Solvent such as dichloromethane.
- Cooling to 0–10 °C during addition to control reaction rate.
Reaction:
The amino group on the iodinated pyridine undergoes acetylation to form the N-acetyl derivative, resulting in N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide.Example Procedure:
In a 1 L reaction flask, dichloromethane (260 mL) and 2-bromoaniline (86 g, 0.5 mol) are mixed with triethylamine (63.3 g, 0.63 mol) under stirring and cooled to 0 °C. Acetyl chloride (99.2 mL, 1.40 mol) is added dropwise over 1 hour while maintaining the temperature between 0–10 °C. The mixture is then stirred at room temperature for 4 hours to complete the reaction. The product is isolated by aqueous workup and purification steps.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Iodination | 3-amino-5-bromopyridine, N-iodosuccinimide | Acetic acid medium | Ambient to mild heating | High | Selective iodination at 3-position |
| Acetylation | Acetyl chloride, triethylamine, DCM | 0–10 °C (addition), then RT | 4 hours | High | Controlled addition to prevent side reactions |
| Purification | Filtration, washing, drying | Ambient | Variable | High | Ensures product purity and quality |
Research Findings and Notes
- The use of N-iodosuccinimide in acetic acid allows for mild and selective iodination, avoiding harsher conditions that might degrade the pyridine ring or cause multiple substitutions.
- Acetylation under controlled low temperature ensures minimal side reactions and high purity of the final acetamide product.
- The presence of both bromine and iodine substituents on the pyridine ring influences the compound's chemical reactivity and biological properties, making precise substitution critical.
- The synthetic route is suitable for laboratory-scale synthesis and can be adapted for scale-up with appropriate optimization of reaction parameters.
- The compound has been studied for its biological activities, including antimicrobial and anticancer properties, which depend on the integrity and purity of the synthesized molecule.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Biological Activities
N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide exhibits notable biological activities , particularly:
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this derivative may also possess significant antimicrobial potential.
- Anticancer Activity : Studies indicate that compounds with similar structures demonstrate activity against several cancer cell lines, including prostate and lung cancer cells. This suggests that this compound could be investigated further for its anticancer properties .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics and unique features of related pyridine derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide | Contains bromine and nitro groups | Distinct electronic properties due to nitro group |
| N-(6-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-2-(trifluoromethoxy)pyridin-3-yl)acetamide | Multiple heterocycles present | Enhanced reactivity due to trifluoromethoxy group |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | Methyl substitution on pyridine | Different substitution pattern affecting solubility |
This comparison illustrates how specific substitutions can alter the chemical behavior and biological activity of pyridine derivatives, providing insights into the design of new compounds with enhanced therapeutic profiles.
Case Studies and Research Findings
Several studies have investigated the properties and potential applications of N-acetyl derivatives in various contexts:
- Anticancer Studies : Research has shown that acetamide-based compounds can inhibit heme oxygenase-1 (HO-1), which is implicated in tumor progression. Compounds similar to this compound have demonstrated potency against cancer cell lines, indicating their potential as therapeutic agents .
- Biofilm Inhibition : Pyridine derivatives have been evaluated for their ability to inhibit biofilm formation, which is critical in preventing infections associated with medical devices. The structural features of these compounds contribute to their effectiveness in disrupting biofilm development .
- Anti-Thrombolytic Activity : Some related compounds have exhibited significant anti-thrombolytic activity, suggesting that further exploration of this compound could reveal similar properties .
Mechanism of Action
The mechanism of action of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is distinguished by its dual halogenation (Br and I) at positions 5 and 3 of the pyridine ring. Key analogs and their structural differences include:
Key Observations :
- Halogen Effects: Bromine (van der Waals radius: 1.85 Å) and iodine (1.98 Å) increase molecular weight and polarizability compared to non-halogenated analogs. The larger iodine atom may disrupt crystal packing, reducing melting points or altering solubility .
Challenges for the Target Compound :
Physicochemical Properties
- Crystallography : N-(5-Bromopyridin-2-yl)acetamide crystallizes in a triclinic system (P1, a=4.0014 Å, b=8.7232 Å) with intermolecular N–H···O hydrogen bonds stabilizing the structure . The iodine analog may exhibit larger unit cell parameters due to iodine’s size.
- Solubility: Bromine and iodine reduce aqueous solubility but enhance lipid solubility. For instance, N-(5-Amino-3-bromopyridin-2-yl)acetamide () is likely more polar due to the NH₂ group, improving water solubility compared to the target compound .
Biological Activity
N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the acetylation of 5-bromo-3-iodo-2-pyridineamine. The compound's structure includes a pyridine ring substituted with bromine and iodine, which may enhance its biological activity through electronic effects and steric factors.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives containing halogen substituents on pyridine rings have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for COX-2 inhibition in related compounds have been reported as low as 0.04 μmol, suggesting a strong potential for this compound to exhibit similar effects .
Table 1: Comparison of IC50 Values for COX Inhibition
| Compound Name | IC50 (μmol) |
|---|---|
| Celecoxib | 0.04 ± 0.01 |
| This compound | TBD |
| Other Pyridine Derivatives | 0.04 ± 0.09 |
2. Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various bioassays against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds show promising activity:
Table 2: MIC Values Against Various Microbial Strains
| Microbial Strain | MIC (μM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These results suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development in treating infections.
Structure-Activity Relationships (SAR)
The presence of halogen substituents such as bromine and iodine is believed to enhance the biological activity of pyridine derivatives by increasing lipophilicity and altering electronic properties, which can improve binding affinity to biological targets . Preliminary SAR studies on similar compounds indicate that electron-donating groups can enhance anti-inflammatory effects while maintaining antibacterial properties.
Case Studies
In a recent study focusing on pyridine derivatives, compounds similar to this compound were evaluated for their anti-inflammatory and antimicrobial activities in vivo using carrageenan-induced paw edema models and cotton pellet-induced granuloma assays in rats . The results demonstrated that these derivatives significantly reduced inflammatory markers such as iNOS and COX-2 mRNA expressions, indicating their potential therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential halogenation and acetylation of the pyridine ring. A two-step approach is often employed:
Halogenation : Bromine and iodine are introduced at positions 5 and 3 of the pyridine ring using electrophilic substitution. For example, iodination can be achieved with iodine monochloride (ICl) in acetic acid at 60–80°C .
Acetylation : The amine group at position 2 is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (halogenating agents in 1.2–1.5 equivalents) and reaction time (6–12 hours) to minimize dihalogenation byproducts.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine, acetyl group at δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]: ~395.92 Da).
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELX for refinement and ORTEP-3 for visualization .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer :
- Solubility : DMSO or DMF for dissolution in biological assays; methanol or ethanol for crystallography.
- Stability : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent halogen loss or oxidation. Avoid aqueous buffers with high pH (>8) to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromo and iodo substituents in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrophilicity Index : Compare the halogen atoms (iodine > bromine in leaving-group ability).
- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict regioselectivity in Suzuki-Miyaura couplings.
Software: Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis set. Validate with experimental data (e.g., GC-MS for coupling product ratios) .
Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?
- Methodological Answer :
- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement.
- Disorder Modeling : Apply PART and SUMP restraints for overlapping halogen positions.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Example: For N-(5-Bromopyridin-2-yl)acetamide, triclinic symmetry (space group P1) required careful handling of α/β angles (82–87°) .
Q. How can the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration) be assessed in vitro?
- Methodological Answer :
- PAMPA-BBB Assay : Measure permeability using a lipid membrane mimicking the BBB. Prepare test solutions in PBS (pH 7.4) and quantify via LC-MS/MS.
- LogP Determination : Use shake-flask method with octanol/water partitioning. Expected LogP ~2.5 (moderate lipophilicity due to halogens) .
Q. What safety protocols are critical when handling halogenated acetamide derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Segregate halogenated waste in labeled containers; incinerate at >1000°C to prevent dioxin formation.
- Exposure Mitigation : Use fume hoods for synthesis and autoradiography (if -labeled analogs are used) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
